molecular formula C13H15NO2 B11890246 6-Isopropoxy-2-methylquinolin-4-ol CAS No. 804427-93-8

6-Isopropoxy-2-methylquinolin-4-ol

Cat. No.: B11890246
CAS No.: 804427-93-8
M. Wt: 217.26 g/mol
InChI Key: LVWDXTDXXIESHG-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-methylquinolin-4-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C14H17NO2, features a quinoline core substituted with an isopropoxy group at the 6-position and a methyl group at the 2-position, along with a hydroxyl group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-methylquinolin-4-ol can be achieved through various methods. One common approach involves the reaction of 2-methylquinolin-4-ol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Isopropoxy-2-methylquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-2-methylquinolin-4-ol
  • 6-(Dimethylamino)-2-methylquinolin-4-ol
  • 4-Hydroxy-6-methoxy-2-methylquinoline
  • 4-Hydroxy-6-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline
  • 4-Chloro-6-methylquinoline
  • 6-Fluoro-2-methylquinoline
  • 6-Bromo-2-methylquinoline
  • 6-Chloro-2-methylquinoline

Uniqueness

6-Isopropoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group at the 6-position and the hydroxyl group at the 4-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

804427-93-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-methyl-6-propan-2-yloxy-1H-quinolin-4-one

InChI

InChI=1S/C13H15NO2/c1-8(2)16-10-4-5-12-11(7-10)13(15)6-9(3)14-12/h4-8H,1-3H3,(H,14,15)

InChI Key

LVWDXTDXXIESHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(C)C

Origin of Product

United States

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